molecular formula C24H29N5O B1216510 Changrolin CAS No. 72063-47-9

Changrolin

Cat. No.: B1216510
CAS No.: 72063-47-9
M. Wt: 403.5 g/mol
InChI Key: ADFVBEOHHMMWBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Changrolin is synthesized through a multi-step process. The synthesis involves the following key steps :

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions.

    Introduction of the Hydroxyanilino Group: The hydroxyanilino group is introduced via a nucleophilic substitution reaction.

    Attachment of Pyrrolidinylmethyl Groups: The pyrrolidinylmethyl groups are attached through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Changrolin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Scientific Research Applications

Changrolin has a wide range of scientific research applications, including:

Mechanism of Action

Changrolin exerts its effects by blocking multiple ion channels, including sodium, calcium, and potassium channels . This multi-ion channel blocking activity helps to stabilize cardiac cell membranes and prevent abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The molecular targets include transmembrane ion channels, and the pathways involved are related to the modulation of ion flux across the cell membrane.

Comparison with Similar Compounds

Changrolin is unique compared to other antiarrhythmic agents due to its multi-ion channel blocking activity. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and its ability to target multiple ion channels simultaneously, providing a broader spectrum of antiarrhythmic activity.

Properties

IUPAC Name

2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVBEOHHMMWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222397
Record name Changrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-47-9
Record name Changrolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Changrolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Changrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANGROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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